tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride
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Overview
Description
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C12H24N2O2·HCl. It is commonly used in scientific research and has various applications in chemistry, biology, medicine, and industry. The compound is known for its stability and reactivity, making it a valuable tool in various experimental settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with piperidin-4-ylmethylamine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines, allowing selective reactions to occur without interference from the amine functionality .
Biology
In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. It can act as an inhibitor or substrate in various biochemical assays .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a precursor for drug development, particularly in the design of novel pharmaceuticals targeting neurological disorders .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
Uniqueness
tert-Butyl methyl(piperidin-4-ylmethyl)carbamate hydrochloride is unique due to its specific structural features, such as the presence of both tert-butyl and piperidinyl groups. These features contribute to its stability and reactivity, making it distinct from other similar compounds. Its versatility in various chemical reactions and applications further highlights its uniqueness .
Properties
Molecular Formula |
C12H25ClN2O2 |
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Molecular Weight |
264.79 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-4-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14(4)9-10-5-7-13-8-6-10;/h10,13H,5-9H2,1-4H3;1H |
InChI Key |
GFWARISNZQCMFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNCC1.Cl |
Origin of Product |
United States |
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